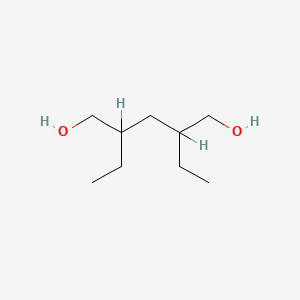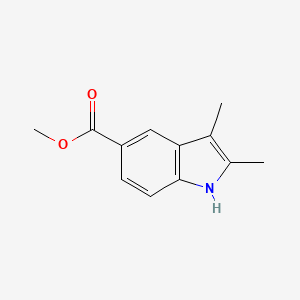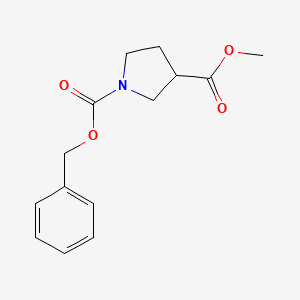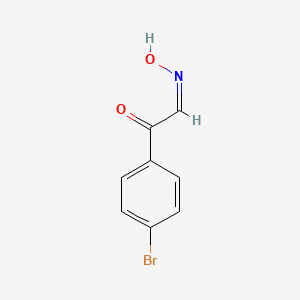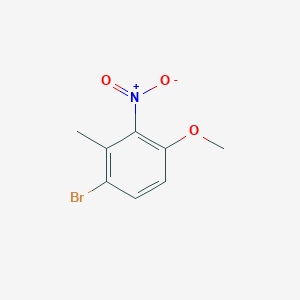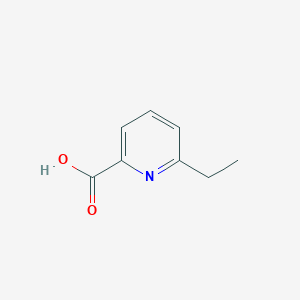
Tert-butyl 2-hydroxybenzoate
Overview
Description
Tert-butyl 2-hydroxybenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Intermediates
Tert-butyl 2-hydroxybenzoate, known for its chemical properties and structural components, is used in various synthesis processes. For instance, it is involved in the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, utilizing bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014). Moreover, its transformation into different compounds, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is achieved through oxidation processes, contributing to the synthesis of other significant chemical compounds (Yi, 2003).
Antioxidant Activity and Derivatives
This compound derivatives exhibit notable antioxidant properties. The synthesis of compounds like 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, derived from this compound, demonstrates significant free-radical scavenging ability, highlighting its potential in antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).
Role in Organic Reactions
The compound serves as a crucial element in organic reactions. For instance, tert-butyl perbenzoate, closely related to this compound, acts as a substitute in Fujiwara-Moritani reactions, indicating its utility in facilitating specific organic transformations (Liu & Hii, 2011). This underlines its significance in specialized chemical synthesis and modifications.
Environmental and Biological Monitoring
The metabolites of this compound and related compounds are pivotal in assessing environmental and biological exposure. Studies on the presence and concentration of these metabolites in human urine samples indicate widespread exposure, emphasizing the need for continuous monitoring and understanding of its environmental impact (Schmidtkunz et al., 2020). This highlights the importance of studying the ecological and health implications of this compound and its derivatives.
Oxidation Studies
This compound is a key subject in oxidation studies, providing insights into the oxidation mechanisms of various compounds. Investigations into the oxidation of similar compounds, such as p-hydroxybenzoic acid, using Fenton's reagent, aid in understanding the chemical behavior and interaction of this compound under oxidizing conditions (Rivas et al., 2001).
Safety and Hazards
Tert-butyl 2-hydroxybenzoate has several safety considerations. It has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .
Mechanism of Action
Target of Action
Tert-butyl 2-hydroxybenzoate, also known as Butylparaben, primarily targets microbial cells . It is a highly successful antimicrobial preservative used in cosmetics and medication suspensions . The compound’s primary targets are the DNA, RNA, and enzymes like ATPase and phosphotransferase in some bacterial species .
Mode of Action
It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .
Biochemical Pathways
This compound is involved in oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization . The operationally simple protocol proceeds in the presence of tert-butyl peroxybenzoate (TBPB) as an oxidant in chlorobenzene (PhCl) as a solvent at 110 C for 24 h under an inert atmosphere . The reaction involves a free-radical mechanism and proceeds via the addition of an in situ generated acyl radical (from aldehydes/benzyl alcohols/styrenes) on 2H-indazoles .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the bloodstream when ingested and can cross the blood-brain barrier.
Result of Action
The result of this compound’s action is the inhibition of microbial growth. This is due to its effective antimicrobial properties, particularly against mold and yeast . This makes it a highly successful preservative in cosmetics and medication suspensions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is soluble in organic solvents , which can affect its distribution and efficacy. Additionally, its antimicrobial action can be influenced by the presence of other substances, such as other preservatives or active ingredients in cosmetic or pharmaceutical formulations.
Properties
IUPAC Name |
tert-butyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZYGHLQQPTQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465411 | |
| Record name | Tert-butyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23408-05-1 | |
| Record name | Tert-butyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
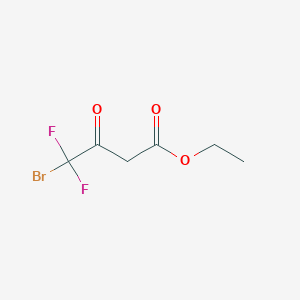

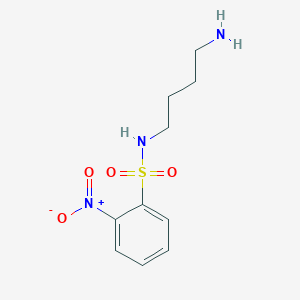
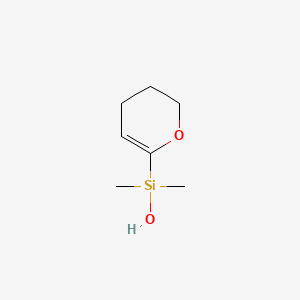
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
